molecular formula C13H17F2NO4 B2549830 Tert-butyl 2-amino-5-(difluoromethoxy)-4-methoxybenzoate CAS No. 2287316-30-5

Tert-butyl 2-amino-5-(difluoromethoxy)-4-methoxybenzoate

Cat. No.: B2549830
CAS No.: 2287316-30-5
M. Wt: 289.279
InChI Key: LELCKDGTSZNRKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-5-(difluoromethoxy)-4-methoxybenzoate is a chemical compound with the molecular formula C12H15F2NO3 . It has a molecular weight of 259.25 . The compound is used for research purposes .


Physical and Chemical Properties Analysis

This compound is a compound with a molecular weight of 259.25 . It is recommended to be stored at 2-8°C . The boiling point of the compound is not specified .

Mechanism of Action

The mechanism of action of Tert-butyl 2-amino-5-(difluoromethoxy)-4-methoxybenzoate is not specified in the search results. It’s worth noting that the mechanism of action of a compound often depends on its intended use, which in this case is for research purposes .

Safety and Hazards

The compound should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid getting the compound in eyes, on skin, or on clothing . It is also advised to use personal protective equipment as required .

Properties

IUPAC Name

tert-butyl 2-amino-5-(difluoromethoxy)-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO4/c1-13(2,3)20-11(17)7-5-10(19-12(14)15)9(18-4)6-8(7)16/h5-6,12H,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELCKDGTSZNRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1N)OC)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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